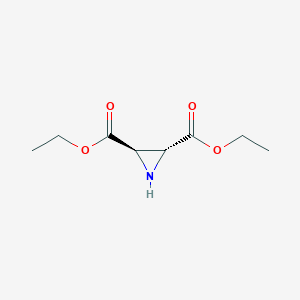

2,3-diethyl (2R,3R)-aziridine-2,3-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-diethyl (2R,3R)-aziridine-2,3-dicarboxylate is an organic compound with a unique structure characterized by the presence of an aziridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diethyl (2R,3R)-aziridine-2,3-dicarboxylate typically involves the reaction of diethyl aziridine-2,3-dicarboxylate with appropriate reagents under controlled conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as methanol, ethanol, or acetone, and the reaction temperature is maintained between 20-30°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional steps such as purification through recrystallization using solvents like acetonitrile .

Chemical Reactions Analysis

Types of Reactions

2,3-diethyl (2R,3R)-aziridine-2,3-dicarboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: MCPBA in a nonaqueous solvent like chloroform or acetone.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield vicinal diols, while reduction with LiAlH4 can produce the corresponding amine derivatives .

Scientific Research Applications

2,3-Diethyl aziridine-2,3-dicarboxylate is a unique organic compound with an aziridine ring structure, consisting of a three-membered, nitrogen-containing heterocycle. The inherent ring strain associated with aziridines makes it a valuable intermediate in organic synthesis due to its high reactivity. The presence of two ethyl ester groups at positions 2 and 3 enhances its solubility and reactivity, allowing for various chemical transformations.

Scientific Research Applications

2,3-Diethyl aziridine-2,3-dicarboxylate is used across various fields. Research indicates that 2,3-diethyl aziridine-2,3-dicarboxylate exhibits notable biological activities and has been studied as a potential inhibitor of cysteine proteases, enzymes that play critical roles in various biological processes and disease mechanisms. Derivatives of this compound have shown selective inhibition against mammalian and parasitic cathepsin L-like enzymes, which are implicated in diseases such as leishmaniasis and malaria. Additionally, its high reactivity facilitates interactions with biological macromolecules, potentially leading to modifications that alter their functions.

Organic Synthesis It serves as a building block for synthesizing complex organic molecules and nitrogen-containing heterocycles. The symmetrical aziridine-2,3-dicarboxylate ethyl ester can be used in alkenylation reactions . A variety of -alkenylated aziridines were produced using aziridine-2,3-dicarboxylate ethyl ester .

Mechanism of Action

The mechanism of action of 2,3-diethyl (2R,3R)-aziridine-2,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

2,3-Butanediol: An organic compound with similar stereochemistry but different functional groups.

Diethyl (2R,3R)-(-)-2,3-epoxysuccinate: A compound with a similar backbone but containing an epoxide ring instead of an aziridine ring.

Uniqueness

The presence of the aziridine ring allows for unique ring-opening reactions and interactions with biological targets, making it a valuable compound in various research fields .

Biological Activity

2,3-Diethyl (2R,3R)-aziridine-2,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its potential as an antileishmanial agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The biological activity of aziridine-2,3-dicarboxylates is primarily attributed to their ability to inhibit cysteine proteases, which are crucial for the survival and proliferation of various parasites. Studies have shown that compounds such as this compound selectively inhibit cathepsin L-like enzymes in parasites like Leishmania major and Trypanosoma brucei, leading to decreased viability and growth of these pathogens .

Efficacy Against Pathogens

Recent research has highlighted the effectiveness of aziridine-2,3-dicarboxylates in vitro against several parasitic infections:

- Leishmania major : Compounds 13b and 13e derived from aziridine-2,3-dicarboxylate exhibited significant leishmanicidal activity with IC50 values of 37.4 μM for promastigotes and 2.3 μM for amastigotes .

- Trypanosoma brucei : These compounds also demonstrated antiparasitic effects against T. brucei, showcasing their broad-spectrum efficacy against protozoan parasites .

- Plasmodium falciparum : Inhibition of falcipain enzymes from malaria parasites was noted, indicating potential utility in treating malaria .

Case Studies

Several case studies have been documented to illustrate the biological activity of aziridine derivatives:

- Inhibition Studies : A study characterized the mode of action of aziridine derivatives by assessing their impact on proteolytic activities in Leishmania. The compounds were shown to selectively inhibit parasitic cathepsins without affecting mammalian counterparts, thereby reducing cytotoxicity to host cells .

- In Vivo Models : In vivo studies indicated that while these compounds induced a Th2 response in hosts (which could be proleishmanial), they still effectively reduced parasite load in infected models. This dual action suggests a complex interaction between the host immune response and the pharmacological effects of the aziridines .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

| Compound | Target Pathogen | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 13b | Leishmania major | 37.4 | Inhibition of cathepsin B-like enzymes |

| Compound 13e | Leishmania major | 2.3 | Selective inhibition without cytotoxicity |

| Compound s9 | Trypanosoma brucei | Not specified | Inhibition of trypanosomal cysteine proteases |

| Compound s9 | Plasmodium falciparum | Not specified | Inhibition of falcipain enzymes |

Properties

CAS No. |

168113-12-0 |

|---|---|

Molecular Formula |

C8H13NO4 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

diethyl (2R,3R)-aziridine-2,3-dicarboxylate |

InChI |

InChI=1S/C8H13NO4/c1-3-12-7(10)5-6(9-5)8(11)13-4-2/h5-6,9H,3-4H2,1-2H3/t5-,6-/m1/s1 |

InChI Key |

ZDCRASVHGJDHRS-PHDIDXHHSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1[C@@H](N1)C(=O)OCC |

Canonical SMILES |

CCOC(=O)C1C(N1)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.